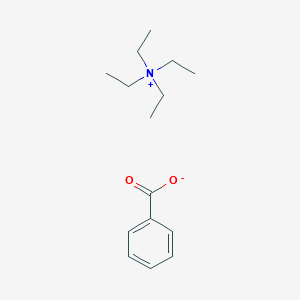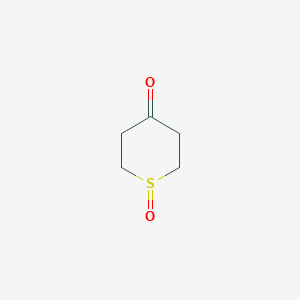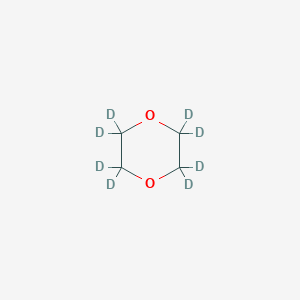
1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acid, also known as Cyclobarbital, is a barbiturate derivative that has been used as a sedative and hypnotic drug. It was first synthesized in the early 1900s and has been used in clinical settings for its sedative effects. In recent years, there has been increased interest in the scientific research application of Cyclobarbital due to its potential as a research tool in the field of neuroscience.
作用機序
1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl acts as a positive allosteric modulator of GABA-A receptors, which are the primary inhibitory receptors in the brain. By enhancing the activity of GABA-A receptors, 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl increases the inhibitory tone in the brain, resulting in sedation and hypnotic effects. This mechanism of action is similar to other barbiturate derivatives, such as phenobarbital and pentobarbital.
生化学的および生理学的効果
1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has been shown to have a number of biochemical and physiological effects. It has been shown to increase the duration of chloride channel opening, resulting in increased inhibitory neurotransmission. 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has also been shown to decrease the activity of voltage-gated calcium channels, which are involved in the release of neurotransmitters. These effects contribute to the sedative and hypnotic effects of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl.
実験室実験の利点と制限
1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has a number of advantages as a research tool. It has a well-characterized mechanism of action and has been extensively studied in animal models. It is also relatively easy to synthesize and has a low toxicity profile. However, there are also limitations to the use of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl in lab experiments. It has a short half-life and can be rapidly metabolized, making it difficult to maintain a consistent level of sedation. Additionally, 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
将来の方向性
There are a number of potential future directions for research on 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl. One area of interest is the use of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl in the treatment of neurological disorders, such as epilepsy and anxiety. Another area of interest is the development of new analogs of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl with improved pharmacological properties. Finally, there is interest in the use of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl as a research tool for studying the role of GABA-A receptors in various neurological disorders.
合成法
The synthesis of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl involves the condensation of cyclohexanone with diethylmalonate, followed by the addition of ethyl iodide and sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl. The synthesis of 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl is a complex process that requires careful attention to detail and proper safety precautions.
科学的研究の応用
1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has been used in scientific research for its ability to modulate GABA-A receptors, which are involved in the regulation of neuronal excitability. 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl has been shown to enhance the activity of GABA-A receptors, resulting in increased inhibition of neuronal activity. This makes 1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acidl a valuable tool for studying the role of GABA-A receptors in various neurological disorders, including epilepsy, anxiety, and sleep disorders.
特性
CAS番号 |
17148-41-3 |
|---|---|
製品名 |
1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acid |
分子式 |
C14H22N2O4 |
分子量 |
282.34 g/mol |
IUPAC名 |
1-cyclohexyl-5-(4-hydroxybutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H22N2O4/c17-9-5-4-8-11-12(18)15-14(20)16(13(11)19)10-6-2-1-3-7-10/h10-11,17H,1-9H2,(H,15,18,20) |
InChIキー |
NUDMKHGPEOQYDI-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C(C(=O)NC2=O)CCCCO |
正規SMILES |
C1CCC(CC1)N2C(=O)C(C(=O)NC2=O)CCCCO |
同義語 |
1-Cyclohexyl-5-(4-hydroxybutyl)barbituric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



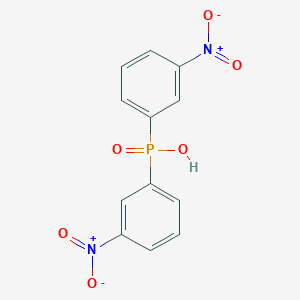
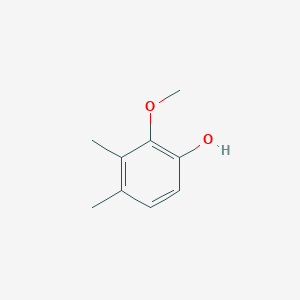
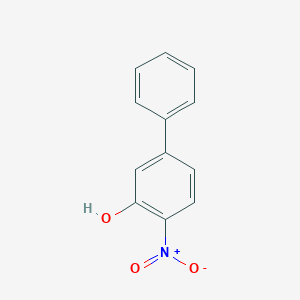
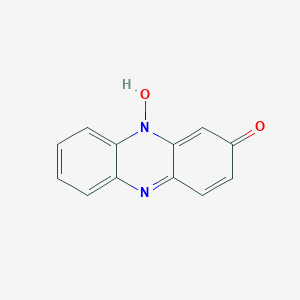
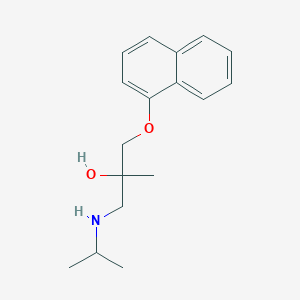
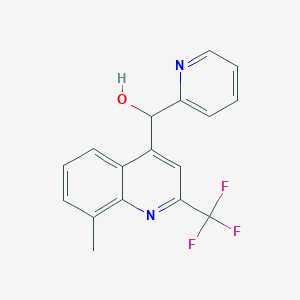
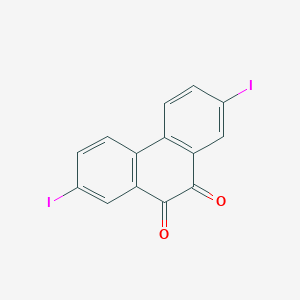
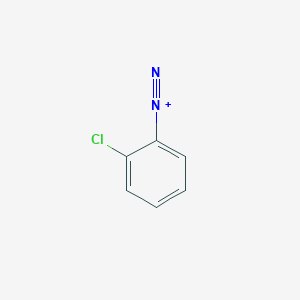
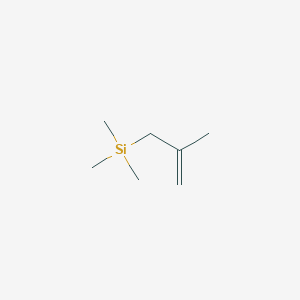
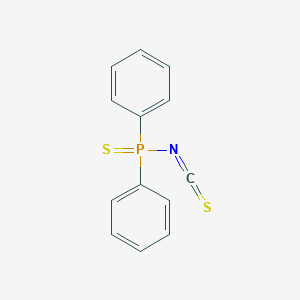
![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)
